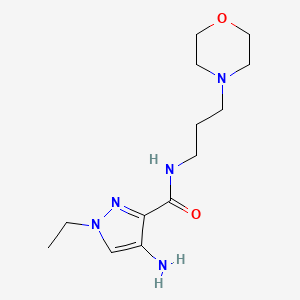
4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide, also known as JNJ-40411813, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide works by inhibiting specific enzymes involved in various cellular processes, including cancer cell proliferation, inflammation, and neurodegeneration. This compound targets specific proteins, such as cyclin-dependent kinases, which play a crucial role in the regulation of cell division and proliferation. By inhibiting these enzymes, this compound can slow down or halt the growth of cancer cells. In addition, this compound can also reduce inflammation by targeting specific pathways involved in the immune response. Furthermore, this compound has been shown to inhibit the accumulation of toxic proteins in the brain, which could be useful in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In addition, this compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the accumulation of toxic proteins in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. This compound is highly specific and can target specific enzymes involved in various cellular processes, making it an effective tool for studying these pathways. In addition, this compound has shown promising results in various disease models, making it a useful compound for preclinical studies. However, there are also some limitations to using this compound in lab experiments. This compound can be difficult to synthesize, and its high specificity can also make it less effective in certain disease models.
Direcciones Futuras
There are several future directions for the use of 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide in scientific research. In cancer research, this compound could be further studied for its potential use in combination with other cancer drugs to improve treatment outcomes. In addition, this compound could also be studied for its potential use in other diseases, such as autoimmune disorders and infectious diseases. Furthermore, the development of new synthesis methods for this compound could improve its availability for use in scientific research.
Métodos De Síntesis
The synthesis of 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide involves a multistep process that includes the reaction between 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid and 3-morpholin-4-ylpropylamine, followed by the addition of 1,1'-carbonyldiimidazole and N,N-dimethylformamide. The resulting compound is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of tumor cells by targeting specific enzymes involved in cancer cell proliferation. In addition, this compound has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has shown potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by targeting specific pathways involved in the progression of these diseases.
Propiedades
IUPAC Name |
4-amino-1-ethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-2-18-10-11(14)12(16-18)13(19)15-4-3-5-17-6-8-20-9-7-17/h10H,2-9,14H2,1H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQOSHFWJUSQII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCCN2CCOCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2405127.png)
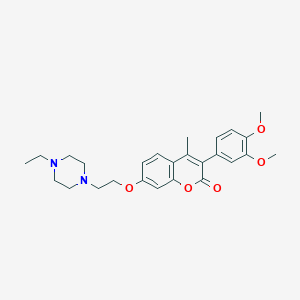
![1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2405131.png)
![2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2405132.png)
![5-(2,5-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2405133.png)
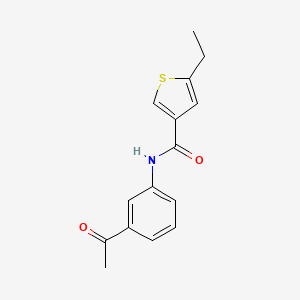
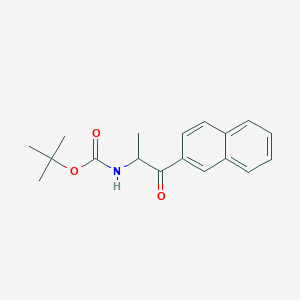
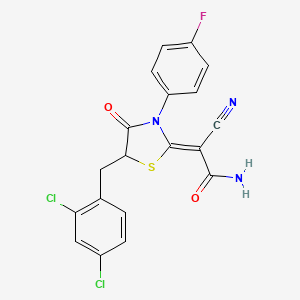
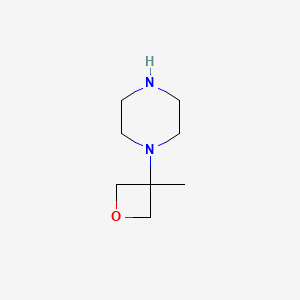
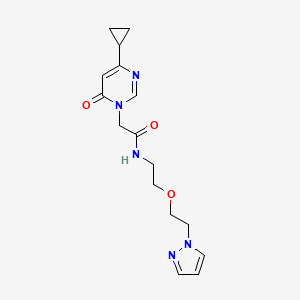
![1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2405143.png)
